3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate chlorinated pyrimidine derivatives with morpholine under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the pyrimidine-morpholine intermediate with the sulfonamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions under specific conditions.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The morpholine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Shares the pyrimidine core but lacks the sulfonamide and morpholine groups.
N-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonamide: Similar sulfonamide structure but different substituents on the pyrimidine ring.
Uniqueness
3,4-dichloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and morpholine groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
3,4-dichloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-8-12(21-16(20-11)22-4-6-25-7-5-22)10-19-26(23,24)13-2-3-14(17)15(18)9-13/h2-3,8-9,19H,4-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXEGXKXGQLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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